4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a chromene core, a thiazole ring, and a carboxamide group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 4-phenylthiazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein interactions.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-chromene-2-carboxamide: Lacks the thiazole ring, which may result in different biological activity.
4-phenylthiazol-2-ylamine:
4-oxo-4H-chromene-3-carboxamide: Similar structure but with variations in the position of functional groups.
Uniqueness
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide stands out due to its combined structural features of the chromene core, thiazole ring, and carboxamide group. This unique combination contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-15-10-17(24-16-9-5-4-8-13(15)16)18(23)21-19-20-14(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCENIZJLHNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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